11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-
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Overview
Description
11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy- is a nitrogen-containing heterocyclic compound. This compound is part of the indenoquinoline family, which is known for its diverse biological activities and potential pharmaceutical applications. The structure of this compound includes an indenoquinoline core with methoxy groups at the 7th and 8th positions, which can influence its chemical reactivity and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy- typically involves the condensation of ninhydrin with o-phenylenediamine. This reaction is carried out under reflux conditions in ethanol, resulting in the formation of the indenoquinoline core . The methoxy groups are introduced through subsequent methylation reactions using appropriate methylating agents such as dimethyl sulfate or methyl iodide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group in the indenoquinoline core can yield alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indenoquinoline derivatives.
Scientific Research Applications
11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as c-Jun N-terminal kinases (JNKs). It binds to the active site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound may act as a nitric oxide donor, contributing to its biological activity .
Comparison with Similar Compounds
- 6,9-Dimethoxy-11H-indeno[1,2-b]quinoxalin-11-one
- 7,8-Dimethyl-11H-indeno[1,2-b]quinoxalin-11-one
- Indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives
Comparison: 11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy- is unique due to its specific substitution pattern with methoxy groups at the 7th and 8th positions. This substitution can significantly influence its chemical reactivity and biological properties compared to other indenoquinoline derivatives. For instance, the presence of methoxy groups can enhance its solubility and potentially its bioavailability .
Properties
CAS No. |
39597-33-6 |
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Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
7,8-dimethoxyindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C18H13NO3/c1-21-15-8-10-7-13-17(19-14(10)9-16(15)22-2)11-5-3-4-6-12(11)18(13)20/h3-9H,1-2H3 |
InChI Key |
ZWXRSMHCUSEEEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC3=C(C4=CC=CC=C4C3=O)N=C2C=C1OC |
Origin of Product |
United States |
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